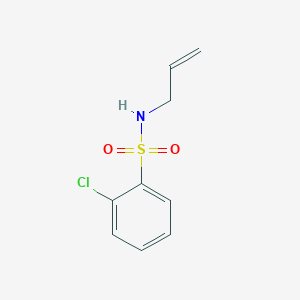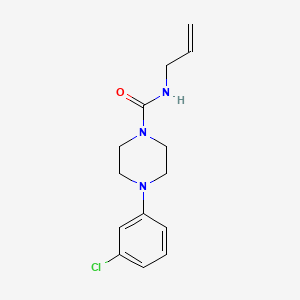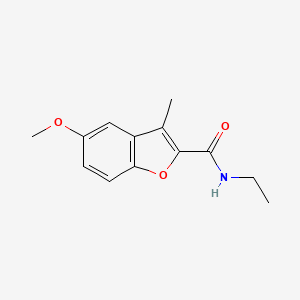
N-Allyl-2-chlorobenzenesulfonamide
Descripción general
Descripción
N-Allyl-2-chlorobenzenesulfonamide, also known as allyl sulfonamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and has a molecular weight of 223.72 g/mol. This compound is widely used in the field of organic chemistry for its ability to act as a nucleophile and an electrophile.
Aplicaciones Científicas De Investigación
Reactions with Acrylonitrile and Allyl Chloride :
- N-chloro-N-sodium-p-chlorobenzenesulfonamide reacts with acrylonitrile in aqueous medium, leading mainly to the formation of N,N-di-(2-cyanoethyl)-p-chlorobenzenesulfonamide.
- The reaction with allyl chloride through the steps of replacing the allylic chlorine leads to the formation of N-chloro-N-(allyl)-p-chlorobenzenesulfonamide (Rybakova & Kiseleva, 1977).
Reactions with Unsaturated Compounds :
- N-Chloro-N-2,2,2-trichloroethyl-p-chlorobenzenesulfonamide reacts with ethylene, styrene, and allyl chloride under radical addition conditions to give various compounds (Rybakova et al., 1973).
Kinetics and Mechanism of Oxidation :
- The kinetics of oxidation of allyl and crotyl alcohols by sodium N-chlorobenzenesulfonamide in hydrochloric acid medium has been studied, revealing insights into the reaction order and mechanism (Yathirajan et al., 1982).
Cyclization to Aziridines :
- The alkaline cyclization of adducts of N,N-dichloro-p-chlorobenzenesulfonamide with various compounds, including allyl chloride, leads to the formation of aziridines (Rybakova et al., 1973).
Palladium-Catalyzed Allylation :
- Arenesulfonamides, including those similar to N-Allyl-2-chlorobenzenesulfonamide, are efficiently allylated using allylic carbonates under Pd(0)-catalysis, indicating its potential in catalysis and organic synthesis (Cerezo et al., 1998).
Solid-Liquid Phase Equilibrium and Solution Thermodynamics :
- The solubility of 2-chlorobenzenesulfonamide in various solvents and its thermodynamic properties have been studied, providing fundamental data for reaction and crystallization processes in chemical synthesis (Wu & Li, 2020).
Nickel-Catalyzed N-Allylation :
- Nickel(0)-catalyzed direct N-allylation of amides and p-toluenesulfonamide with allylic alcohols has been demonstrated, offering insights into potential synthetic applications (Azizi et al., 2016).
Phytotoxicity Studies :
- N-Allyl-N-α-substituted benzylbenzenesulfonamides have shown phytotoxic activities against certain plants, indicating their potential use in agriculture (Omokawa et al., 1986).
Propiedades
IUPAC Name |
2-chloro-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDJQWLVVAAGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)

![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)